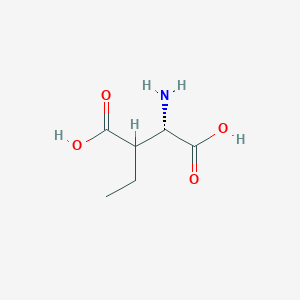
3-Ethyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-L-aspartic acid (EAA) is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential use in various fields. EAA is a derivative of aspartic acid and has an ethyl group attached to the alpha-carbon. This modification makes it an important molecule in the field of medicinal chemistry, biochemistry, and neurochemistry.
作用机制
The mechanism of action of 3-Ethyl-L-aspartic acid is not fully understood. However, it is believed that 3-Ethyl-L-aspartic acid acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger various signaling pathways. Additionally, 3-Ethyl-L-aspartic acid has been shown to inhibit the uptake of glutamate, leading to an increase in extracellular glutamate levels.
生化和生理效应
3-Ethyl-L-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-L-aspartic acid can induce neuronal cell death, possibly through the activation of the NMDA receptor. However, in vivo studies have shown that 3-Ethyl-L-aspartic acid can have neuroprotective effects, possibly through the inhibition of glutamate uptake. Additionally, 3-Ethyl-L-aspartic acid has been shown to increase the release of dopamine and serotonin in the brain, suggesting a potential role in the regulation of mood and behavior.
实验室实验的优点和局限性
One advantage of using 3-Ethyl-L-aspartic acid in lab experiments is its availability and low cost. Additionally, 3-Ethyl-L-aspartic acid is a stable molecule that can be easily synthesized and purified. However, one limitation of using 3-Ethyl-L-aspartic acid is its potential toxicity. 3-Ethyl-L-aspartic acid has been shown to induce neuronal cell death in vitro, which can limit its use in certain experiments. Additionally, 3-Ethyl-L-aspartic acid has a short half-life in vivo, which can make it difficult to study its effects over a prolonged period of time.
未来方向
There are several future directions for the study of 3-Ethyl-L-aspartic acid. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-L-aspartic acid and its effects on neuronal signaling pathways. Furthermore, the potential neuroprotective effects of 3-Ethyl-L-aspartic acid need to be further explored in vivo. Finally, the development of new synthesis methods for 3-Ethyl-L-aspartic acid could lead to the production of more stable and less toxic derivatives.
合成方法
The synthesis of 3-Ethyl-L-aspartic acid can be achieved by the reaction of ethyl bromide with L-aspartic acid in the presence of sodium bicarbonate. This reaction leads to the formation of 3-Ethyl-L-aspartic acid with a yield of 80-90%. The purity of the synthesized 3-Ethyl-L-aspartic acid can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
科学研究应用
3-Ethyl-L-aspartic acid has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and neurochemistry. In medicinal chemistry, 3-Ethyl-L-aspartic acid has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, 3-Ethyl-L-aspartic acid has been used as a tool to study the structure and function of proteins. In neurochemistry, 3-Ethyl-L-aspartic acid has been studied for its role in neurotransmission and synaptic plasticity.
属性
CAS 编号 |
15383-88-7 |
|---|---|
产品名称 |
3-Ethyl-L-aspartic acid |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-ethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI 键 |
LPUFQUFGRYFZKK-BKLSDQPFSA-N |
手性 SMILES |
CCC([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CCC(C(C(=O)O)N)C(=O)O |
规范 SMILES |
CCC(C(C(=O)O)N)C(=O)O |
同义词 |
Aspartic acid, 3-ethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



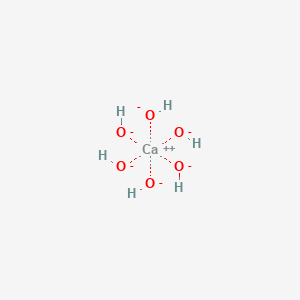
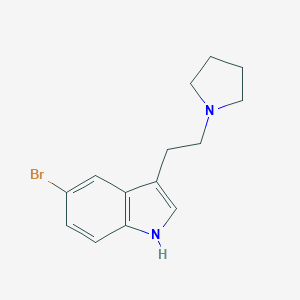
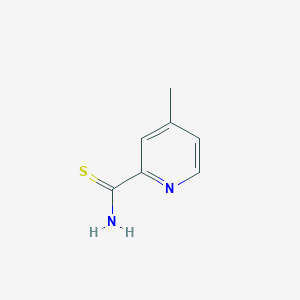
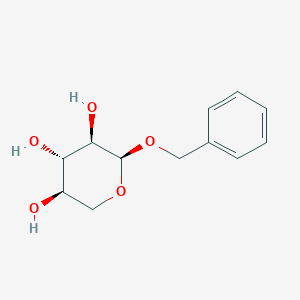
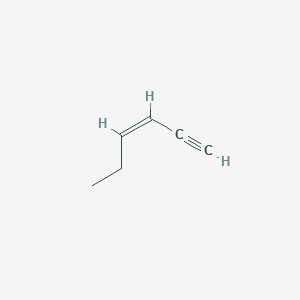
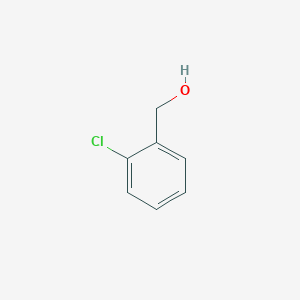
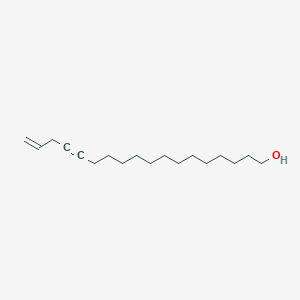
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
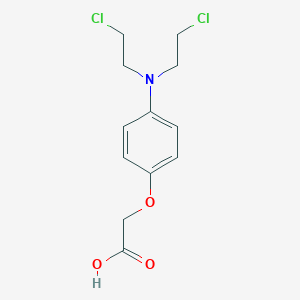
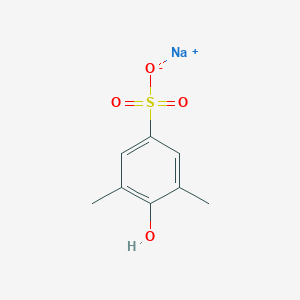
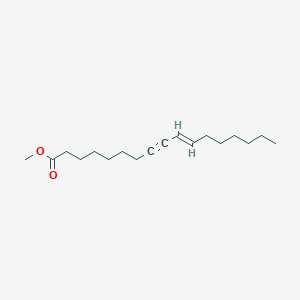
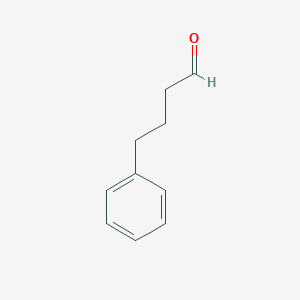
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)